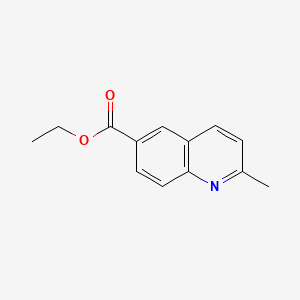

Ethyl 2-methylquinoline-6-carboxylate

Description

BenchChem offers high-quality Ethyl 2-methylquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methylquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methylquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-6-7-12-10(8-11)5-4-9(2)14-12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKKUWXLOSMSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652410 | |

| Record name | Ethyl 2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855763-77-8 | |

| Record name | Ethyl 2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 2-methylquinoline-6-carboxylate synthesis pathways

An In-depth Technical Guide to the Synthesis of Ethyl 2-methylquinoline-6-carboxylate

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous pharmacologically active compounds. Ethyl 2-methylquinoline-6-carboxylate, in particular, serves as a critical intermediate in the development of pharmaceuticals, including antimalarial drugs, and as a precursor for fluorescent dyes.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical reactions, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning. The focus is on providing not just procedural steps, but the causal logic behind them, ensuring a blend of theoretical understanding and practical applicability.

Strategic Approach: Retrosynthetic Analysis

Before exploring specific forward syntheses, a retrosynthetic analysis of the target molecule, ethyl 2-methylquinoline-6-carboxylate, is instructive. This process deconstructs the molecule to identify logical bond disconnections and reveal potential starting materials. The most logical disconnection is within the pyridine ring, breaking it down into an aniline precursor and a three-carbon (C3) fragment, a strategy common to many classical quinoline syntheses.

This analysis immediately points to two key precursors:

-

Aniline Component: The benzene ring and the C6-ester group must originate from a substituted aniline. Ethyl 4-aminobenzoate is the ideal starting material.

-

C3 Carbon Synthon: The C2-methyl and the C3/C4 atoms of the quinoline ring must come from a C3 unit capable of reacting with the aniline. An α,β-unsaturated carbonyl compound is the classic choice, with crotonaldehyde being the most direct precursor for a 2-methylquinoline.

Caption: Key stages of the Doebner-von Miller synthesis pathway.

Challenges and Experimental Considerations

A primary challenge of the Doebner-von Miller synthesis is its tendency to be violently exothermic and to produce significant amounts of tar-like polymerization byproducts. [2][3]This occurs because the strongly acidic conditions required for cyclization can also catalyze the self-polymerization of the aldehyde starting material. [3] Strategic Solutions:

-

Temperature Control: Careful control of the reaction temperature is essential to prevent runaway reactions and minimize polymerization. [3]* Catalyst Optimization: While strong Brønsted acids like HCl or H₂SO₄ are traditional, Lewis acids (e.g., ZnCl₂, SnCl₄) can sometimes offer a better balance between reaction rate and side product formation. [4][3]* Biphasic System: A highly effective modern adaptation involves a two-phase solvent system (e.g., aqueous acid and an immiscible organic solvent like toluene). The aniline dissolves in the acidic aqueous phase, while the aldehyde is sequestered in the organic phase. This dramatically reduces the aldehyde's self-polymerization, leading to cleaner reactions and higher yields. [3][5]

Detailed Experimental Protocol (Doebner-von Miller)

This protocol is a representative example adapted from established methodologies. [2][3] Materials:

-

Ethyl 4-aminobenzoate

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (1 equivalent) and concentrated HCl in water.

-

Addition of Reactants: Add toluene to the flask to create a biphasic system. Slowly add crotonaldehyde (approx. 1.5-2.0 equivalents) to the stirring mixture.

-

Reaction: Heat the mixture to reflux (typically 90-110°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the aqueous layer with a cold aqueous NaOH solution until the pH is basic (~8-9).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure ethyl 2-methylquinoline-6-carboxylate.

Alternative Synthetic Approaches

While the Doebner-von Miller reaction is a primary route, other classical and modern methods can be considered, each with distinct advantages and limitations.

Skraup Synthesis

The Skraup synthesis is closely related to the Doebner-von Miller method but uses glycerol as the C3 source. [6]Under the harsh conditions of hot, concentrated sulfuric acid, glycerol dehydrates in situ to form acrolein, which then reacts with the aniline. [6][7]

-

Applicability: Using ethyl 4-aminobenzoate with glycerol, sulfuric acid, and an oxidant like nitrobenzene would produce the target molecule.

-

Causality: This method is often avoided due to its extremely vigorous and potentially hazardous nature. [2]The high temperatures and strong acid can be incompatible with sensitive functional groups like esters, potentially causing hydrolysis.

Friedländer Synthesis

The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). [8]

-

Applicability: To form the target, one would need to synthesize a precursor like ethyl 4-amino-2-formylbenzoate and react it with acetone.

-

Causality: The primary drawback is the accessibility of the required ortho-acylated aniline. These precursors are often not commercially available and require their own multi-step synthesis, making the overall pathway less efficient than the Doebner-von Miller approach for this specific target. [9]

Modern Palladium-Catalyzed Methods

Contemporary organic synthesis offers more sophisticated, albeit often more expensive, routes using transition metal catalysis.

-

Applicability: A plausible route involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne or other coupling partner. [10][11]For instance, reacting ethyl 4-amino-3-iodobenzoate with an appropriate three-carbon alkyne could construct the pyridine ring.

-

Causality: These methods offer excellent functional group tolerance and can proceed under much milder conditions than the classical acid-catalyzed reactions. [12]However, they require specialized catalysts and precursors, which can increase the overall cost and complexity of the synthesis.

Comparative Analysis of Synthesis Pathways

| Synthesis Method | Starting Materials | Conditions | Advantages | Disadvantages |

| Doebner-von Miller | Ethyl 4-aminobenzoate, Crotonaldehyde | Strong Acid (e.g., HCl), Heat | Direct route, readily available starting materials, cost-effective. | Harsh conditions, potential for violent reactions and tar formation. [2][3] |

| Skraup Synthesis | Ethyl 4-aminobenzoate, Glycerol | Conc. H₂SO₄, Oxidant, High Heat | Very inexpensive starting materials. | Extremely harsh and hazardous conditions, low functional group tolerance. [2][6] |

| Friedländer Synthesis | ortho-formyl/acetyl aminobenzoate, Acetone | Acid or Base catalyst | Generally good yields and clean reactions. | Requires complex, multi-step synthesis of the aniline precursor. [9] |

| Pd-Catalyzed Annulation | ortho-halo aminobenzoate, Alkyne/Alkene | Pd catalyst, Ligand, Base | Mild conditions, high functional group tolerance, high regioselectivity. [10][12] | Expensive catalysts and ligands, requires specialized precursors. |

Conclusion

The synthesis of ethyl 2-methylquinoline-6-carboxylate is most practically and directly achieved via the Doebner-von Miller reaction . While classical in nature, modern adaptations such as the use of a biphasic solvent system can significantly mitigate its traditional drawbacks of tar formation and low yields, making it a robust and scalable method. Alternative pathways like the Friedländer or palladium-catalyzed syntheses offer advantages in mildness and scope but are hampered by the complexity and cost of their starting materials for this specific target. For researchers and drug development professionals, a well-optimized Doebner-von Miller protocol represents the most efficient and economical strategy for accessing this valuable chemical intermediate.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 29, 2026, from [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 29, 2026, from [Link]

- CN102898366A - Method for one-step preparation of 2-methylquinoline. (n.d.). Google Patents.

-

Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

-

Ethyl 2-methylquinoline-6-carboxylate. (n.d.). MySkinRecipes. Retrieved January 29, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 29, 2026, from [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 29, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 29, 2026, from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

-

Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

-

Ethyl 4-amino-3-iodobenzoate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). Springer. Retrieved January 29, 2026, from [Link]

- US5385900A - Quinoline carboxylic acid derivatives. (n.d.). Google Patents.

-

Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

- WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline. (n.d.). Google Patents.

-

Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. (n.d.). Thieme. Retrieved January 29, 2026, from [Link]

-

Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]

-

Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

- 1. Ethyl 2-methylquinoline-6-carboxylate [myskinrecipes.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Quinoline synthesis [organic-chemistry.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of ethyl 2-methylquinoline-6-carboxylate

An In-depth Technical Guide to Ethyl 2-Methylquinoline-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Within the vast landscape of heterocyclic chemistry, quinoline and its derivatives represent a cornerstone scaffold, pivotal to advancements in medicinal chemistry, materials science, and organic synthesis.[1] The quinoline core, a fusion of a benzene ring and a pyridine ring, is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] Ethyl 2-methylquinoline-6-carboxylate is a specific derivative that serves as a valuable intermediate in the synthesis of more complex molecules.[4] Its bifunctional nature, featuring a reactive ester group and the characteristic quinoline ring system, makes it a versatile building block for drug discovery and the development of functional materials like fluorescent dyes.[4] This guide provides a comprehensive technical overview of its physical and chemical properties, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and physical properties. These data points are critical for predicting its behavior in various chemical environments, designing synthetic routes, and developing analytical methods.

Structure:

Caption: Molecular Structure of Ethyl 2-methylquinoline-6-carboxylate

Physicochemical Data Summary:

The key physicochemical properties of ethyl 2-methylquinoline-6-carboxylate are summarized in the table below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 855763-77-8 | [5][6] |

| Molecular Formula | C₁₃H₁₃NO₂ | [4][5] |

| Molecular Weight | 215.25 g/mol | [4][5] |

| Melting Point | 16-17 °C (lit.) | [7] |

| Boiling Point | 334.4 °C at 760 mmHg | [4] |

| Refractive Index (n20/D) | 1.615 (lit.) | [7] |

| Appearance | Light yellow liquid | [7] |

| Storage | Room temperature, sealed in a dry environment | [4][6] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of organic compounds. The predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below, providing a spectral fingerprint for ethyl 2-methylquinoline-6-carboxylate.

Predicted ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group, and the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the ester and the aromatic ring currents.

Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will display unique resonances for each of the 13 carbon atoms in the molecule, providing a map of the carbon skeleton.

Predicted IR Spectroscopy: Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For ethyl 2-methylquinoline-6-carboxylate, a prominent molecular ion peak [M]+ at m/z 215.25 would be expected.

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~8.0-8.5 (m, Ar-H), ~7.5-7.9 (m, Ar-H), 4.4 (q, -OCH₂CH₃), 2.7 (s, -CH₃), 1.4 (t, -OCH₂CH₃) ppm |

| ¹³C NMR | δ ~166 (C=O), ~158 (C2), ~147 (C8a), ~120-135 (Ar-C), ~61 (-OCH₂), ~25 (-CH₃), ~14 (-CH₂CH₃) ppm |

| IR | ~1720 cm⁻¹ (C=O stretch, ester), ~1600, 1500 cm⁻¹ (C=C, C=N stretch, aromatic), ~2980 cm⁻¹ (C-H stretch, aliphatic) |

| MS (EI) | m/z 215 [M]⁺, 186 [M-C₂H₅]⁺, 170 [M-OC₂H₅]⁺, 142 |

Synthesis and Reactivity

The synthesis of quinoline derivatives can be achieved through several classic named reactions.[8] For a 2-methyl substituted quinoline like the title compound, the Doebner-von Miller reaction is a highly relevant and historically significant method.[9] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[9]

Generalized Synthetic Workflow (Doebner-von Miller):

Caption: Doebner-von Miller Quinoline Synthesis Workflow

In a specific synthesis for ethyl 2-methylquinoline-6-carboxylate, ethyl 4-aminobenzoate would react with crotonaldehyde (or an equivalent) under acidic conditions. The reaction proceeds through a Michael addition, followed by cyclization and subsequent oxidation to yield the aromatic quinoline ring system.

Applications in Research and Drug Development

The quinoline scaffold is a key pharmacophore in medicinal chemistry.[3] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including:

-

Antimalarial Agents: The quinoline core is central to drugs like chloroquine and mefloquine.[3]

-

Anticancer Agents: Certain quinoline-6-carboxylic acid derivatives have been identified as potent ectonucleotidase inhibitors, with potential applications in cancer therapy.[10]

-

Antibacterial and Antifungal Agents: The heterocyclic nature of the quinoline ring allows it to interact with various biological targets in microorganisms.[2]

Ethyl 2-methylquinoline-6-carboxylate, specifically, serves as a crucial intermediate for creating more complex and potentially more potent therapeutic agents.[4] The ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, allowing for the exploration of a wider chemical space in drug discovery programs.[4]

Experimental Protocols for Characterization

Accurate and reliable characterization is paramount. The following are standardized, field-proven protocols for the analysis of ethyl 2-methylquinoline-6-carboxylate.

Overall Characterization Workflow:

Caption: Analytical Workflow for Compound Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[11] The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.[11]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for small molecules should be employed.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).[12]

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To verify the molecular weight and assess the purity of the compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography: Inject a small volume (e.g., 5 µL) onto a C18 reverse-phase HPLC column. Use a gradient elution method with mobile phases typically consisting of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation.

-

Mass Spectrometry: Couple the HPLC eluent to an electrospray ionization (ESI) source operating in positive ion mode.[13] ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.[14]

-

Data Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500). The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 216.25. The purity can be estimated from the peak area in the chromatogram.

-

Conclusion

Ethyl 2-methylquinoline-6-carboxylate is a well-defined chemical entity with a distinct set of physical, chemical, and spectroscopic properties. Its strategic importance as a synthetic intermediate is underscored by the prevalence of the quinoline scaffold in pharmacologically active compounds. The analytical protocols detailed in this guide provide a robust framework for its unambiguous identification and quality control, ensuring its suitability for downstream applications in research and development. A thorough understanding of this molecule's characteristics is essential for any scientist working on the synthesis and application of novel quinoline-based compounds.

References

-

MySkinRecipes. Ethyl 2-methylquinoline-6-carboxylate. [Link]

-

Matrix Fine Chemicals. ETHYL 2-METHYLQUINOLINE-6-CARBOXYLATE | CAS 855763-77-8. [Link]

-

Lead Sciences. Ethyl quinoline-6-carboxylate. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Carlucci, L., et al. (2020). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistrySelect. [Link]

-

Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

PubChem. Methyl quinoline-6-carboxylate. [Link]

-

ChemBK. ethyl quinoline-2-carboxylate. [Link]

-

ResearchGate. Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

- Google Patents.

-

Iowa State University. NMR Sample Preparation. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Agilent Technologies. Basics of LC/MS. [Link]

-

National Center for Biotechnology Information. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

PubMed Central. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

-

ResearchGate. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

-

The Pharma Innovation Journal. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

-

Cambridge University Press. Gould-Jacobs Reaction. [Link]

-

National Center for Biotechnology Information. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

-

Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

Scientist Live. LC/MS detection: powerful tool for organic compound analysis. [Link]

-

ACS Publications. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. [Link]

-

PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

-

YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

-

Wikipedia. Gould-Jacobs-Reaktion. [Link]

-

RSC Medicinal Chemistry. Title of the article. [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Ethyl 2-methylquinoline-6-carboxylate [myskinrecipes.com]

- 5. ETHYL 2-METHYLQUINOLINE-6-CARBOXYLATE | CAS 855763-77-8 [matrix-fine-chemicals.com]

- 6. 855763-77-8|Ethyl 2-methylquinoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 7. 855763-77-8 Ethyl 2-Methylquinoline-6-Carboxylate Ethyl 2-Methylquinoline-6-Carboxylate [alfachemch.com]

- 8. iipseries.org [iipseries.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scientistlive.com [scientistlive.com]

ethyl 2-methylquinoline-6-carboxylate CAS number 855763-77-8

The following technical guide details the chemical architecture, synthesis, and application of Ethyl 2-methylquinoline-6-carboxylate (CAS 855763-77-8). This document is structured for researchers requiring actionable protocols and mechanistic insights for drug discovery and material science applications.

A Versatile Scaffold for Bioactive Styrylquinolines and HSF1 Inhibitors

Executive Summary

Ethyl 2-methylquinoline-6-carboxylate (CAS 855763-77-8) serves as a critical heterocyclic building block in medicinal chemistry.[1] Distinguished by its bifunctional reactivity , it offers two distinct vectors for diversification: the electrophilic C6-ester and the nucleophilic C2-methyl group.

Recent literature highlights its utility in two high-value domains:

-

Neurodegenerative Diagnostics: As a precursor to "push-pull" styrylquinoline dyes capable of detecting

-amyloid aggregates (Alzheimer’s pathology). -

Oncology: As a core intermediate in the synthesis of Heat Shock Factor 1 (HSF1) pathway inhibitors (e.g., NXP800/CCT361814) for refractory ovarian cancer.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 855763-77-8 |

| IUPAC Name | Ethyl 2-methylquinoline-6-carboxylate |

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 95–98 °C (Typical) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~4.5 (Quinoline nitrogen) |

| SMILES | CCOC(=O)c1ccc2c(ccc(C)n2)c1 |

Synthetic Pathways & Mechanism[5][7]

While often procured commercially for late-stage optimization, the de novo synthesis of the quinoline core relies on the Doebner-Miller Synthesis . This route is favored for its ability to construct the 2-methyl-6-substituted skeleton from inexpensive aniline precursors.

The Doebner-Miller Route

The reaction involves the condensation of ethyl 4-aminobenzoate (Benzocaine) with crotonaldehyde (or its precursor, paraldehyde/acetaldehyde) under acidic catalysis.

-

Regioselectivity: The ester group at the para position of the aniline directs the cyclization to the ortho position, ensuring the formation of the 6-substituted quinoline.

-

Mechanism:

-

Schiff Base Formation: The aniline nitrogen attacks the aldehyde carbonyl.

-

Conjugate Addition/Cyclization: The aromatic ring attacks the

-carbon of the unsaturated system. -

Oxidation: The dihydroquinoline intermediate is oxidized (dehydrogenated) to the fully aromatic quinoline.

-

Synthetic Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward functionalization pathways.

Caption: Synthesis of the core scaffold via Doebner-Miller reaction and subsequent divergence into bioactive classes.

Functionalization & Reactivity[1][2]

The utility of CAS 855763-77-8 lies in its orthogonal reactivity profile.

C2-Methyl Activation (The "Push-Pull" Vector)

The methyl group at position 2 is "pseudo-benzylic" and highly acidic due to the electron-withdrawing nature of the quinoline nitrogen.

-

Reaction: Knoevenagel-type condensation with aromatic aldehydes.

-

Application: Synthesis of fluorescent probes. The resulting styrylquinolines exhibit Intramolecular Charge Transfer (ICT), making them sensitive to the polarity of their environment (e.g., binding to hydrophobic

-amyloid fibrils). -

Conditions: Reflux in acetic anhydride or ethanol with piperidine.

C6-Ester Manipulation (The "Linker" Vector)

The ethyl ester serves as a protected carboxylic acid, essential for fragment-based drug design (FBDD).

-

Hydrolysis: Treatment with NaOH/MeOH yields 2-methylquinoline-6-carboxylic acid , the precursor for the clinical candidate NXP800 (HSF1 inhibitor).

-

Reduction: Treatment with

yields the primary alcohol, which can be re-oxidized to the aldehyde for further chain extension.

Experimental Protocols

Protocol A: Synthesis of (2-Methylquinolin-6-yl)methanol (Reduction)

Use Case: Converting the ester to an alcohol for further derivatization.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (

) (10 eq) in dry THF (anhydrous). Cool to 0 °C. -

Addition: Dissolve Ethyl 2-methylquinoline-6-carboxylate (2.0 g, 9.29 mmol) in dry THF (20 mL). Add this solution dropwise to the

suspension. -

Reaction: Allow to warm to room temperature (RT) and stir for 24 hours.

-

Workup (Fieser Method):

-

Cool back to 0 °C.

-

Slowly add water (2 mL) followed by 15% NaOH (2 mL) and then water (6 mL).

-

Stir until a granular white precipitate forms.

-

-

Purification: Filter through a Celite pad. Dry the filtrate over

and concentrate in vacuo. -

Yield: Expect ~88% as a yellowish solid.[2]

Protocol B: Synthesis of Styrylquinoline Probes (Condensation)

Use Case: Creating fluorescent biomarkers.

-

Reactants: Combine Ethyl 2-methylquinoline-6-carboxylate (1 eq) with a substituted benzaldehyde (e.g., 4-dimethylaminobenzaldehyde, 1.2 eq).

-

Solvent/Catalyst: Use Acetic Anhydride (

) as both solvent and catalyst. -

Conditions: Reflux at 140 °C for 12–24 hours.

-

Workup: Pour the reaction mixture into ice water. Neutralize with

. -

Purification: The precipitate is collected by filtration and recrystallized from Ethanol/DMF.

Quality Control & Analytics

To validate the integrity of CAS 855763-77-8, compare experimental data against these standard parameters:

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl3, 500 MHz) | |

| HPLC | Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water (0.1% TFA).Detection: UV @ 254 nm (Strong absorption due to quinoline core). |

| Mass Spectrometry | ESI+ : |

Safety & Handling (GHS Classification)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Handle in a fume hood to avoid inhalation of dust/aerosols.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal room temperature conditions.

-

References

-

Martinez-Pereda, P., et al. (2020). "2-Styrylquinolines with Push-Pull Architectures as Sensors for

-Amyloid Aggregation with Theranostic Properties." Pharmaceutics, 12(6), 569. Link- Cited for: Synthesis protocols (Reduction, Condensation)

-

Cheeseman, M. D., et al. (2017). "Discovery of a Chemical Probe for HSF1 Pathway Inhibition."[3] Journal of Medicinal Chemistry, 60(1), 180-201.

- Cited for: Use of the scaffold in HSF1 inhibitor development (NXP800 precursor).

-

Musso, G., et al. (2003). "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses, 80, 188. Link

- Cited for: Prepar

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235686, Ethyl 2-methylquinoline-6-carboxylate. Link

- Cited for: Chemical properties and GHS safety d

Sources

A Technical Guide to Ethyl 2-Methylquinoline-6-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in the realm of medicinal chemistry and materials science.[1][2][3] Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The unique electronic properties and the ability to engage in various intermolecular interactions make quinoline derivatives ideal candidates for drug design and the development of functional materials. This guide provides an in-depth technical overview of a specific, highly valuable quinoline derivative: ethyl 2-methylquinoline-6-carboxylate. We will explore its synthesis, detailed spectroscopic characterization, chemical reactivity, and its burgeoning potential in drug development and as a molecular probe.

Physicochemical and Structural Properties

Ethyl 2-methylquinoline-6-carboxylate is a polysubstituted quinoline with key functional groups that dictate its chemical behavior and potential applications. The methyl group at the 2-position, the ethyl carboxylate at the 6-position, and the nitrogen atom within the heterocyclic ring are all sites for potential chemical modification, making this molecule a versatile building block in organic synthesis.

| Property | Value | Source |

| IUPAC Name | ethyl 2-methylquinoline-6-carboxylate | Internal |

| CAS Number | 855763-77-8 | Internal |

| Molecular Formula | C₁₃H₁₃NO₂ | [4] |

| Molecular Weight | 215.25 g/mol | [4] |

| Boiling Point | 334.4°C at 760 mmHg | [4] |

| Canonical SMILES | CCOC(=O)c1cc2c(cc1)nc(cc2)C | Internal |

Synthesis of Ethyl 2-Methylquinoline-6-carboxylate via the Doebner-von Miller Reaction

The construction of the quinoline scaffold can be achieved through several classic named reactions, including the Skraup, Friedländer, and Doebner-von Miller syntheses.[5] For the specific synthesis of ethyl 2-methylquinoline-6-carboxylate, the Doebner-von Miller reaction provides a direct and efficient route.[4][5] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[4][5]

In this case, the logical precursors are ethyl 4-aminobenzoate and crotonaldehyde. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring system.

Caption: Doebner-von Miller Synthesis Workflow.

Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of 2-methylquinolines, adapted for the specific synthesis of ethyl 2-methylquinoline-6-carboxylate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (1.0 equivalent) and 6 M hydrochloric acid.

-

Heating: Heat the mixture to reflux.

-

Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in a suitable solvent like toluene. Add the crotonaldehyde solution dropwise to the refluxing ethyl 4-aminobenzoate hydrochloride solution over a period of 1-2 hours.

-

Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization: A Validating System

Unequivocal structure determination is paramount. The following section outlines the expected spectroscopic data for ethyl 2-methylquinoline-6-carboxylate, providing a self-validating system for researchers who synthesize this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the substitution pattern.

-

Aromatic Protons: The protons on the quinoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm). The specific splitting patterns will be complex due to coupling between adjacent protons.

-

Methyl Protons: The methyl group at the 2-position will appear as a singlet at approximately δ 2.5-2.7 ppm.

-

Ethyl Ester Protons: The ethyl group of the carboxylate will show a quartet at around δ 4.4 ppm (CH₂) and a triplet at approximately δ 1.4 ppm (CH₃), with a coupling constant of about 7 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework.

-

Carbonyl Carbon: The ester carbonyl carbon will be observed in the range of δ 165-170 ppm.

-

Aromatic Carbons: The carbons of the quinoline ring will resonate between δ 120-150 ppm.

-

Methyl Carbon: The methyl carbon at the 2-position will appear around δ 25 ppm.

-

Ethyl Ester Carbons: The CH₂ and CH₃ carbons of the ethyl group will be found at approximately δ 61 ppm and δ 14 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups.

-

C=O Stretch: A strong absorption band around 1720-1700 cm⁻¹ will be characteristic of the ester carbonyl group.[6]

-

C=N and C=C Stretching: Vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen below 3000 cm⁻¹.

-

C-O Stretching: The C-O single bond of the ester will show a strong absorption in the 1300-1100 cm⁻¹ range.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 215, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for quinoline derivatives include the loss of HCN from the heterocyclic ring.[7] For this molecule, fragmentation of the ethyl ester group, such as the loss of an ethoxy radical (-OC₂H₅) or ethylene (-C₂H₄), is also expected.[7][8]

Chemical Reactivity and Derivatization Potential

Ethyl 2-methylquinoline-6-carboxylate possesses three key reactive sites, making it a valuable intermediate for the synthesis of more complex molecules.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline(91-22-5) IR Spectrum [chemicalbook.com]

- 7. chempap.org [chempap.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Ethyl 2-Methylquinoline-6-carboxylate

This guide provides an in-depth technical overview of the solubility of ethyl 2-methylquinoline-6-carboxylate, a key intermediate in pharmaceutical synthesis.[1] Given the limited publicly available experimental data on this specific molecule, this document focuses on the foundational principles, predictive methodologies, and experimental protocols necessary for researchers, scientists, and drug development professionals to determine and understand its solubility profile. We will explore its physicochemical properties, draw inferences from related quinoline derivatives, and provide a robust framework for empirical solubility determination.

Introduction: The Significance of Solubility in Drug Development

Ethyl 2-methylquinoline-6-carboxylate serves as a crucial building block in the synthesis of more complex molecules, including antimalarial drugs and fluorescent dyes.[1] The solubility of such an intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and ultimately, the feasibility of a synthetic route. In the broader context of drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts bioavailability and formulation design.[2] Poor aqueous solubility, for instance, can hinder absorption and therapeutic efficacy.[3] Therefore, a thorough understanding and precise measurement of solubility in a range of solvents are indispensable in the early stages of research and development.

Physicochemical Profile and Predicted Solubility Behavior

To predict the solubility of ethyl 2-methylquinoline-6-carboxylate, we must first examine its molecular structure and key physicochemical properties.

Molecular Structure:

Caption: Key Intermolecular Forces Governing Solubility.

Conclusion

References

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

-

Quinoline. Wikipedia. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. Available at: [Link]

-

solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. PubChem. Available at: [Link]

-

Ethyl quinoline-2-carboxylate. PubChem. Available at: [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. National Institutes of Health. Available at: [Link]

-

Ethyl 2-methylquinoline-6-carboxylate. MySkinRecipes. Available at: [Link]

-

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. PubChem. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate. Available at: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

Methyl quinoline-6-carboxylate. PubChem. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

(PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Available at: [Link]

-

Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. OUCI. Available at: [Link]

-

ethyl quinoline-2-carboxylate. ChemBK. Available at: [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

-

Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. National Institutes of Health. Available at: [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Ethyl 2-methylquinoline-6-carboxylate

Abstract

This document provides a comprehensive guide for the laboratory synthesis of ethyl 2-methylquinoline-6-carboxylate, a key intermediate in the development of pharmaceuticals and functional materials.[1] We delve into the strategic selection of the Doebner-von Miller reaction, offering a detailed mechanistic explanation and a robust, step-by-step experimental protocol designed for reproducibility and safety. This guide is intended for researchers, scientists, and drug development professionals, providing not only procedural instructions but also the underlying chemical rationale to empower effective synthesis and troubleshooting.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] Ethyl 2-methylquinoline-6-carboxylate serves as a versatile building block, where the ester functionality at the 6-position allows for further molecular elaboration, and the 2-methyl group influences the molecule's steric and electronic properties. Its primary application lies in its role as an intermediate for more complex pharmaceutical compounds and as a scaffold in the design of novel fluorescent probes and sensors.[1]

The synthesis of substituted quinolines has been a subject of extensive research since the 19th century, leading to the development of several classic named reactions, including the Skraup, Friedländer, Combes, and Doebner-von Miller syntheses.[3] The selection of a synthetic route is critically dependent on the desired substitution pattern and the availability of starting materials.

Strategic Synthesis Pathway: The Doebner-von Miller Reaction

For the specific synthesis of ethyl 2-methylquinoline-6-carboxylate, the Doebner-von Miller reaction presents the most direct and efficient strategy.[4] This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[4]

Causality for Selection:

-

Directness: This pathway allows for the construction of the target molecule in a single synthetic operation from readily available precursors.

-

Substituent Control: The substitution pattern of the final product is directly determined by the choice of the aniline and the carbonyl compound. To achieve the desired 2-methyl and 6-ethoxycarbonyl substitution, we select:

-

Ethyl 4-aminobenzoate as the aniline component, which provides the benzene ring and the ester group at the correct position.

-

Paraldehyde (a stable trimer of acetaldehyde) as the precursor for the α,β-unsaturated carbonyl component (crotonaldehyde), which ultimately forms the pyridine ring and provides the 2-methyl group.

-

-

Robustness: The Doebner-von Miller reaction is known for its reliability, although it can be highly exothermic and requires careful control of reaction conditions.[5]

The overall transformation is depicted below:

Caption: Overall synthetic scheme for the target molecule.

The Underlying Chemistry: Reaction Mechanism

The Doebner-von Miller reaction proceeds through a cascade of reactions involving Michael addition, cyclization, and oxidation. The mechanism provides a clear rationale for the choice of an acid catalyst and an oxidizing agent.

-

Formation of the α,β-Unsaturated Carbonyl: In the presence of strong acid (H₂SO₄), paraldehyde depolymerizes to acetaldehyde. Two molecules of acetaldehyde then undergo an acid-catalyzed aldol condensation to form crotonaldehyde.

-

Michael Addition: The aromatic amine (ethyl 4-aminobenzoate) acts as a nucleophile and adds to the conjugated system of crotonaldehyde in a Michael-type addition.

-

Schiff Base Formation & Cyclization: The initial adduct undergoes further reaction with another molecule of the amine to form an intermediate that subsequently cyclizes via an intramolecular electrophilic aromatic substitution.

-

Dehydration and Oxidation: The resulting dihydroquinoline intermediate is not stable and readily undergoes dehydration followed by oxidation to yield the final aromatic quinoline product. An oxidizing agent is often included to facilitate this final aromatization step.[5][6]

Caption: Simplified Doebner-von Miller reaction mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of ethyl 2-methylquinoline-6-carboxylate from ethyl 4-aminobenzoate and paraldehyde.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 16.5 g | 0.10 | Starting material |

| Paraldehyde | C₆H₁₂O₃ | 132.16 | 17.5 mL | 0.13 | Acetaldehyde source |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 30 mL | - | Catalyst and solvent |

| Arsenic Pentoxide | As₂O₅ | 229.84 | 12.5 g | 0.054 | Oxidizing agent (Caution!) |

| Sodium Hydroxide (10 M) | NaOH | 40.00 | ~150 mL | - | For neutralization |

| Dichloromethane | CH₂Cl₂ | 84.93 | 3 x 100 mL | - | Extraction solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization |

Safety Precautions:

-

Extreme Caution: This reaction is highly exothermic and can become violent if not properly controlled. Perform the reaction in a well-ventilated fume hood behind a safety shield.

-

Corrosive and Toxic: Concentrated sulfuric acid is extremely corrosive. Arsenic pentoxide is a known carcinogen and is highly toxic. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

-

Handling: Paraldehyde is flammable. Handle all chemicals with care and have appropriate spill kits available.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath.

-

Addition of Reactants:

-

Slowly and carefully add 16.5 g (0.10 mol) of ethyl 4-aminobenzoate to the cooled sulfuric acid with continuous stirring.

-

Once the amine has dissolved, add 12.5 g (0.054 mol) of arsenic pentoxide in small portions, ensuring the temperature does not rise excessively.

-

After the addition is complete, begin to add 17.5 mL (0.13 mol) of paraldehyde dropwise from the dropping funnel over a period of approximately 1 hour. Maintain vigorous stirring and cooling to control the exothermic reaction.

-

-

Reaction Heating: After the addition of paraldehyde is complete, remove the ice bath. Heat the reaction mixture cautiously to 100-110 °C using a heating mantle. Maintain this temperature with stirring for 3-4 hours. The mixture will become dark and viscous.

-

Work-up and Neutralization:

-

Allow the reaction mixture to cool to room temperature.

-

Very carefully and slowly, pour the cooled reaction mixture onto approximately 400 g of crushed ice in a large beaker with stirring.

-

Neutralize the acidic solution by slowly adding 10 M sodium hydroxide solution. This process is also exothermic; perform it in an ice bath. Continue adding base until the solution is alkaline (pH > 9), which will precipitate a dark, oily solid.

-

-

Extraction:

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash them with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from hot ethanol.

-

Dissolve the crude solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Expected Outcome

-

Product: Ethyl 2-methylquinoline-6-carboxylate

-

Appearance: Off-white to pale yellow crystalline solid

-

Expected Yield: 40-50%

Experimental Workflow and Troubleshooting

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction becomes uncontrollable/violent | Addition of paraldehyde was too fast; insufficient cooling. | Ensure slow, dropwise addition and maintain efficient cooling with an ice bath. Always work behind a safety shield. |

| Very low or no product yield | Incomplete reaction; insufficient heating time or temperature. Oxidation step failed. | Ensure the reaction is heated for the specified duration at the correct temperature. Confirm the quality of the oxidizing agent. |

| Product does not crystallize | Product is impure; incorrect solvent used for recrystallization. | Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) before attempting recrystallization. Ensure the ethanol is not wet. |

| Formation of a dark, tarry substance | This is common in Doebner-von Miller reactions due to side reactions. | Ensure careful temperature control. The tar can often be removed during the work-up and purification steps. Column chromatography is effective for separating the product from tar. |

Conclusion

The Doebner-von Miller synthesis provides a classic and effective method for preparing ethyl 2-methylquinoline-6-carboxylate. By carefully controlling the reaction conditions, particularly the temperature during the addition of paraldehyde, researchers can safely and reliably produce this valuable chemical intermediate. The protocol described herein, coupled with an understanding of the underlying mechanism and potential challenges, serves as a robust guide for professionals in organic synthesis and drug discovery.

References

-

Doebner-von Miller Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from Cambridge University Press. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. [Link]

-

Combes quinoline synthesis. (n.d.). Wikipedia. [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1999). The Journal of Organic Chemistry. [Link]

-

Ethyl 2-methylquinoline-6-carboxylate. (n.d.). MySkinRecipes. [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

-

Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. [Link]

-

Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from Cambridge University Press. [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. [Link]

Sources

- 1. Ethyl 2-methylquinoline-6-carboxylate [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

practical applications of ethyl 2-methylquinoline-6-carboxylate in organic synthesis

Application Notes & Protocols: Ethyl 2-Methylquinoline-6-carboxylate

Prepared by: Google Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, heterocyclic structure is a cornerstone in numerous marketed drugs, noted for a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Ethyl 2-methylquinoline-6-carboxylate emerges as a particularly valuable synthetic intermediate within this class.[4][5] The molecule possesses three key points for strategic chemical modification: the quinoline nitrogen, the reactive 2-methyl group (a quinaldine moiety), and the C6-ester, which serves as a versatile handle for derivatization.

This guide provides an in-depth exploration of the practical applications of ethyl 2-methylquinoline-6-carboxylate, focusing on core transformations that unlock its synthetic potential. We will detail field-proven protocols, explain the rationale behind methodological choices, and present workflows for the synthesis of advanced intermediates and bioactive compound analogues.

Core Synthetic Transformations & Applications

The primary utility of ethyl 2-methylquinoline-6-carboxylate lies in its role as a molecular building block.[4] The ester functionality is not typically the final desired group but rather a gateway to more complex structures, primarily through hydrolysis to the corresponding carboxylic acid, which then opens the door to a vast array of amide coupling reactions.

Application 1: Saponification to 2-Methylquinoline-6-carboxylic acid

The conversion of the ethyl ester to the free carboxylic acid is the most fundamental and critical first step in harnessing the potential of this reagent. This transformation is essential for subsequent amide bond formations, which are among the most common reactions in drug discovery.[6]

Causality Behind Experimental Choices:

-

Choice of Base: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, lithium hydroxide (LiOH) is often preferred in research settings. Lithium salts (e.g., lithium carboxylates) are sometimes more soluble in organic solvents, which can simplify workup procedures.

-

Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is used to ensure the solubility of both the organic ester and the inorganic base, facilitating a homogenous and efficient reaction.

-

Acidification: Careful acidification with an acid like hydrochloric acid (HCl) or acetic acid is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[7] The pH must be adjusted precisely to ensure complete precipitation without forming unwanted salts of the basic quinoline nitrogen.

Detailed Experimental Protocol 1: Saponification

Objective: To hydrolyze ethyl 2-methylquinoline-6-carboxylate to 2-methylquinoline-6-carboxylic acid.

Materials:

-

Ethyl 2-methylquinoline-6-carboxylate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

-

Methanol (or Ethanol)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Round-bottom flask, magnetic stirrer, condenser, pH paper/meter, Büchner funnel.

Step-by-Step Procedure:

-

Dissolution: Dissolve ethyl 2-methylquinoline-6-carboxylate in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

-

Base Addition: Add LiOH·H₂O to the stirring solution at room temperature.

-

Reaction: Equip the flask with a condenser and heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

-

Cooling and Concentration: Allow the reaction to cool to room temperature. Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring to adjust the pH to approximately 4-5. A precipitate of the carboxylic acid will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water to remove inorganic salts, followed by a small amount of cold methanol or ether to aid in drying.

-

Drying: Dry the purified 2-methylquinoline-6-carboxylic acid under vacuum to a constant weight.

Self-Validation:

-

Expected Outcome: A white to off-white crystalline solid.

-

Characterization: Confirm the structure by ¹H NMR (disappearance of the ethyl ester signals - a quartet around 4.4 ppm and a triplet around 1.4 ppm; appearance of a broad carboxylic acid proton signal >10 ppm) and Mass Spectrometry (matching molecular ion peak for the acid). The melting point should be sharp and consistent with literature values.

Application 2: Amide Coupling for Bioactive Molecule Synthesis

With 2-methylquinoline-6-carboxylic acid in hand, researchers can access a vast chemical space by forming amide bonds with a diverse library of amines.[8] This is a cornerstone of modern medicinal chemistry for generating compound libraries for screening.[6][9]

Causality Behind Experimental Choices:

-

Activation: Carboxylic acids are not reactive enough to directly form amides with amines.[6] They must first be "activated." This is achieved using coupling reagents like carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU, HBTU). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate.[6]

-

Additives & Base: Additives like HOBt or HOAt are often included to prevent side reactions and minimize racemization if chiral amines are used. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the acidic byproducts formed during the reaction.[9]

Detailed Experimental Protocol 2: General Amide Coupling

Objective: To synthesize a diverse range of amides from 2-methylquinoline-6-carboxylic acid.

Materials:

-

2-Methylquinoline-6-carboxylic acid (1.0 eq)

-

Desired amine (primary or secondary) (1.1 - 1.2 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel).

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methylquinoline-6-carboxylic acid and dissolve it in anhydrous DMF.

-

Reagent Addition: Add HATU, the desired amine, and finally DIPEA to the stirring solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Self-Validation:

-

Expected Outcome: Product in the form of a solid or oil, depending on the nature of the amine used.

-

Characterization: Confirm the structure via ¹H NMR (disappearance of the carboxylic acid proton, appearance of amide N-H proton signal, and signals corresponding to the added amine fragment), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Application 3: Advanced Applications & Further Derivatization

Beyond amide coupling, the quinoline scaffold allows for other strategic modifications:

-

Synthesis of Antimalarial Agents: The quinoline core is fundamental to antimalarial drugs like chloroquine and primaquine.[2][4][10] Ethyl 2-methylquinoline-6-carboxylate serves as a starting point for building analogues that can be tested for activity against drug-resistant malaria parasites.[4][10]

-

Development of Fluorescent Probes: The inherent photophysical properties of the quinoline ring make it a useful component in the design of fluorescent dyes and sensors for biological imaging or chemical detection.[4]

-

Agrochemicals: Quinoline derivatives have also found applications in the development of new fungicides and pesticides, making this a relevant scaffold for agricultural chemistry.[11]

-

Condensation Reactions: The 2-methyl group is weakly acidic and can be deprotonated to participate in condensation reactions (like Knoevenagel condensation) with aldehydes, leading to the formation of 2-styrylquinoline derivatives, which have shown potent anti-cancer activity.[12]

Quantitative Data Summary

| Transformation | Reagents | Typical Yield | Key Characterization Signal (¹H NMR) |

| Saponification | LiOH, MeOH/H₂O, then HCl | >85% | Disappearance of quartet at ~4.4 ppm |

| Amide Coupling | Amine, HATU, DIPEA, DMF | 60-95% | Appearance of amide N-H proton (δ 7-9 ppm) |

References

-

MySkinRecipes. Ethyl 2-methylquinoline-6-carboxylate. [Link]

-

Endale, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

European Patent Office. (1994). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

-

Wang, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

Kashaev, A. G., et al. (2010). Synthesis of 2-[2-(2-Aminophenyl)ethyl]-6-R-quinnoline-4-carboxylic Acids from 2-[2-(2-Nitrophenyl)ethenyl]. ResearchGate. [Link]

-

Jagwani, S. S., & Joshi, S. A. (2014). A Review on Synthesis and Pharmacological activity of Dihydropyrimidine. International Journal of Pharmaceutical Sciences and Research. [Link]

- Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters - WO2019206798A1.

-

Xu, J., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Endale, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

-

SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

-

Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Wiley Online Library. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

-

Endale, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. ResearchGate. [Link]

-

ResearchGate. Reaction of various amines with 2-methylquinoline (1a) a. [Link]

-

Zhang, Y., et al. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]

-

DelveInsight. (2025). Quinoline derivative: Significance and symbolism. [Link]

-

S. J. Franklin, et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

-

Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-methylquinoline-6-carboxylate [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. hepatochem.com [hepatochem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 11. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Friedländer Synthesis of Quinolines

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its widespread importance has driven the development of various synthetic methodologies for its construction. Among these, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains a cornerstone for its operational simplicity and the ready availability of its starting materials.[3][4] This reaction facilitates the synthesis of substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Friedländer synthesis. We will delve into the reaction mechanism, explore various catalytic systems, present detailed experimental protocols, and discuss the applications and challenges associated with this venerable yet continually evolving reaction.

I. Mechanistic Insights: Understanding the "Why"

A thorough grasp of the reaction mechanism is paramount for troubleshooting, optimization, and adapting the synthesis to new substrates. The Friedländer synthesis is typically catalyzed by either acid or base and can proceed through two plausible pathways, primarily differing in the initial step.[4][6]

1.1 The Reaction Core: Condensation and Cyclization

The fundamental transformation involves the reaction of a 2-aminoaryl aldehyde or ketone with a methylene ketone. The reaction can be broadly categorized into two main mechanistic routes: the aldol-first pathway and the Schiff base-first pathway. The prevailing mechanism can be influenced by the specific reactants and the catalytic conditions employed.

1.2 Visualizing the Mechanistic Pathways

The following diagram illustrates the two primary mechanistic routes for the Friedländer synthesis.

Caption: A diagram illustrating the two primary mechanistic pathways for the Friedländer synthesis.

II. The Chemist's Toolkit: Catalysts, Solvents, and Variations

The classical Friedländer synthesis often required harsh conditions, such as high temperatures and strong acids or bases, which could limit its applicability and lead to reduced yields.[6] Modern advancements have introduced a plethora of milder and more efficient catalytic systems.

2.1 Catalyst Selection: A Critical Choice